molecular formula C24H12N6 B1245478 2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene

2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene

Cat. No.: B1245478
M. Wt: 384.4 g/mol
InChI Key: DAPVQZFHUDQVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8,11,17,23,26-hexazaheptacyclo[1612003,1604,9010,15019,24025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure

Preparation Methods

The synthesis of 2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene involves multiple steps, typically starting with the construction of the core heptacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitrogen atoms or the aromatic rings within the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, researchers are exploring its potential as a therapeutic agent, particularly for its ability to interact with specific molecular targets. In industry, it may be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene stands out due to its unique heptacyclic structure and the presence of multiple nitrogen atoms. Similar compounds include other polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles, such as heptacyclo[21.3.1.13,7.110,14.116,20.04,26.013,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene . These compounds share some structural similarities but differ in their specific arrangements and chemical properties.

Properties

Molecular Formula

C24H12N6

Molecular Weight

384.4 g/mol

IUPAC Name

2,8,11,17,23,26-hexazaheptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1,3(16),4(9),5,7,10(15),11,13,17,19(24),20,22,25(30),26,28-pentadecaene

InChI

InChI=1S/C24H12N6/c1-5-13-17(25-9-1)18-14(6-2-10-26-18)22-21(13)29-23-15-7-3-11-27-19(15)20-16(24(23)30-22)8-4-12-28-20/h1-12H

InChI Key

DAPVQZFHUDQVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=C2N=C5C6=C(C7=C(C5=N4)C=CC=N7)N=CC=C6)N=C1

Synonyms

tetrapyrido(3,2-a:2',3'-c:3'',2''-h:2''',3'''-j)phenazine
tpphz cpd

Origin of Product

United States

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